molecular formula C12H10IN B8564579 4-(4-Iodobenzyl)pyridine

4-(4-Iodobenzyl)pyridine

Cat. No. B8564579
M. Wt: 295.12 g/mol
InChI Key: HKUYVVUKPTYHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652041B2

Procedure details

A solution of 4-(pyridin-4-ylmethyl)aniline (679 mg, 3.7 mmol) in acetic acid (1.84 mL) and concentrated hydrochloric acid (0.787 mL) was cooled to 0° C. NaNO2 (280 mg, 40.7 mmol) in water (1.23 mL) was added dropwise and the reaction mixture was allowed to stir for 30 min. A solution of KI (737 mg, 4.44 mmol) and iodine (563 mg, 2.22 mmole) in water (3.7 mL) was added dropwise to the above solution. The solution stirred for 30 min at 0° C. and for 1 h at rt. The reaction was quenched by the addition of aq. NaS2O4 and the solution was extracted with EtOAc. The combined organic solutions were washed with sat. NaHCO3, brine and 1% NaOH, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography to give the title compound (140 mg, 18%). LCMS: (FA) ES+ 296.1 (M+1).
Quantity
679 mg
Type
reactant
Reaction Step One
Quantity
1.84 mL
Type
solvent
Reaction Step One
Quantity
0.787 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.23 mL
Type
solvent
Reaction Step Two
Quantity
563 mg
Type
reactant
Reaction Step Three
Name
Quantity
3.7 mL
Type
solvent
Reaction Step Three
Yield
18%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[CH:14]=[CH:13][C:11](N)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.N([O-])=O.[Na+].[I:19]I>C(O)(=O)C.Cl.O>[I:19][C:11]1[CH:13]=[CH:14][C:8]([CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
679 mg
Type
reactant
Smiles
N1=CC=C(C=C1)CC1=CC=C(N)C=C1
Name
Quantity
1.84 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.787 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
280 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.23 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
563 mg
Type
reactant
Smiles
II
Name
Quantity
3.7 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution stirred for 30 min at 0° C. and for 1 h at rt
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of aq. NaS2O4
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic solutions were washed with sat. NaHCO3, brine and 1% NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC=C(CC2=CC=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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